3-Methyl-6-nitro-3H-isobenzofuran-1-one
Description
Significance of Phthalide (B148349) Derivatives in Organic Synthesis and Medicinal Chemistry
Phthalides, or 1(3H)-isobenzofuranone derivatives, represent a prominent class of naturally occurring and synthetic compounds. nih.govresearchgate.net Their framework is a key building block in the synthesis of many natural products and their analogs. nih.gov The versatility of the phthalide scaffold has made it a subject of extensive research, leading to the development of numerous synthetic methodologies. organic-chemistry.org These methods include metal-catalyzed reactions, intramolecular lactonization, and domino one-pot strategies, which allow for the creation of a wide array of substituted phthalides. organic-chemistry.org
In medicinal chemistry, phthalide derivatives are highly valued for their broad spectrum of biological activities. nih.gov These compounds have demonstrated a range of important clinical properties, including anti-platelet, anti-inflammatory, antioxidant, and anti-tumor effects. nih.govnih.govnih.gov Naturally occurring phthalides have been isolated from various plants and fungi and have a long history of use in herbal medicines. nih.govnih.gov The diverse bioactivities have inspired the design and synthesis of novel phthalide derivatives with potential therapeutic applications. nih.gov For instance, synthetic isobenzofuran-1(3H)-ones have been investigated for their potent antioxidant and antiplatelet activities. nih.gov
The Unique Context of Nitro-Substituted Isobenzofuranones within Heterocyclic Chemistry
The introduction of a nitro group onto the isobenzofuranone scaffold significantly influences its chemical properties and reactivity. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. researchgate.net The addition of functional groups like the nitro group is a key strategy in drug development to modulate the biological activity of these scaffolds.
The nitro group is a powerful electron-withdrawing group. Its presence on the aromatic ring of the isobenzofuranone core can dramatically alter the molecule's electronic distribution. This can affect its reactivity in chemical syntheses and its interaction with biological targets. For example, studies on isobenzofuranyl radicals have shown that the presence of a nitro group can significantly slow down their rate of oxygenation. lookchem.com This modification of radical reactivity highlights the profound electronic impact of nitro substitution. Furthermore, nitro-substituted heterocyclic compounds have been investigated for a range of applications, including as potential high-energy materials. The synthesis of various nitro-isobenzofuranones, such as 6-Nitro-3H-isobenzofuran-1-one and 7-nitro-3H-isobenzofuran-1-one, has been documented, indicating their accessibility as chemical intermediates. chemsynthesis.comjk-sci.comsigmaaldrich.com
Research Trajectories for 3-Methyl-6-nitro-3H-isobenzofuran-1-one and Related Molecular Architectures
While specific research focused exclusively on this compound is limited, its molecular architecture suggests several promising research directions. This compound combines the features of a 3-substituted phthalide and a nitro-substituted aromatic system, offering a unique platform for chemical exploration.
Future research could pursue the following trajectories:
Synthesis and Derivatization: Developing efficient synthetic routes to this compound and a library of its analogs would be a primary step. The methyl group at the 3-position provides a handle for further chemical modification. nih.gov The nitro group can also be chemically transformed, most commonly through reduction to an amino group, which opens up a vast potential for derivatization to create novel compounds.
Biological Screening: Drawing from the known biological activities of phthalides, this compound and its derivatives would be prime candidates for screening in various assays. nih.govnih.govnih.gov Investigating their potential as anticancer, anti-inflammatory, or antimicrobial agents could uncover new therapeutic leads. The specific combination of the methyl and nitro groups may lead to unique structure-activity relationships.
Materials Science: Given that nitro-substituted heterocycles are explored in materials science, the physical and electronic properties of this compound could be investigated. Its potential use in the development of novel functional materials could be an interesting avenue of research.
Mechanistic Studies: Investigating the chemical reactivity of the compound, particularly how the interplay between the methyl and nitro substituents affects the stability and reactions of the lactone ring, would provide fundamental insights into its chemical nature.
Data Tables
Table 1: Physicochemical Properties of Parent and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 1(3H)-Isobenzofuranone (Phthalide) | 87-41-2 | C₈H₆O₂ | 134.13 | 71-73 |
| 3-Methyl-1(3H)-isobenzofuranone | 3453-64-3 | C₉H₈O₂ | 148.16 | N/A |
| 6-Nitro-3H-isobenzofuran-1-one | 610-93-5 | C₈H₅NO₄ | 179.13 | 145.0 |
Data sourced from Cheméo, PubChem, and Matrix Scientific. jk-sci.comnih.govchemeo.comchemeo.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
58335-58-3 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-methyl-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7NO4/c1-5-7-3-2-6(10(12)13)4-8(7)9(11)14-5/h2-5H,1H3 |
InChI Key |
DJBQBNLHDSCAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 3 Methyl 6 Nitro 3h Isobenzofuran 1 One and Its Derivatives
Established Synthetic Routes to the Isobenzofuranone Core Structure
The isobenzofuran-1(3H)-one, or phthalide (B148349), framework is a common structural motif in organic chemistry. Its synthesis has been approached through various strategic disconnections, primarily involving the formation of the five-membered lactone ring.
Lactonization Approaches from 2-(Hydroxymethyl)benzoic Acid Derivatives
A foundational and direct method for constructing the isobenzofuranone ring is the intramolecular esterification, or lactonization, of 2-(hydroxymethyl)benzoic acid or its derivatives. This acid-catalyzed dehydration reaction results in the formation of the five-membered lactone ring. The general mechanism involves the protonation of the carboxylic acid group, followed by a nucleophilic attack from the hydroxyl group, and subsequent elimination of a water molecule to yield the cyclic ester.
The reaction conditions for this transformation can vary, often employing acid catalysts such as p-toluenesulfonic acid. researchgate.net The efficiency of the lactonization can be influenced by the presence of other substituents on the aromatic ring and the specific reaction conditions, including temperature and solvent.
Cyclization Reactions and Oxidative Transformations for Isobenzofuranone Formation
A variety of cyclization strategies beyond simple lactonization have been developed to access the isobenzofuranone core. morressier.com These methods often offer alternative pathways that can accommodate a wider range of functional groups or provide better yields and stereocontrol.
One such approach involves the intramolecular cyclization of ortho-substituted phenyl derivatives. For instance, the reaction of o-alkynylphenyl acetals catalyzed by platinum can produce 3-substituted benzofurans, which are structurally related to isobenzofuranones. organic-chemistry.org Furthermore, palladium-catalyzed tandem reactions can facilitate the intramolecular olefination and lactonization of linear carboxylic acids to form bicyclic lactone systems. nih.gov
Oxidative transformations provide another powerful tool for isobenzofuranone synthesis. The oxidation of phthalans (1,3-dihydroisobenzofurans) can generate isobenzofurans as transient species, which can then be trapped or further transformed. nih.govrsc.org While not a direct route to isobenzofuranones, these intermediates are closely related and highlight the utility of oxidative methods in this area of chemical synthesis. Additionally, the oxidative cleavage of certain cyclic precursors can also lead to the formation of the isobenzofuranone structure. researchgate.net
Recent advancements have also demonstrated cascade cyclization reactions, providing efficient one-pot access to diverse isobenzofuranone derivatives. mdpi.com These methods often involve the reaction of multiple components in a sequential manner to build up the complexity of the final product.
Reductive Pathways from Phthalic Anhydrides to Key Isobenzofuranone Intermediates
A common and economically viable starting material for the synthesis of isobenzofuranones is phthalic anhydride (B1165640). wikipedia.orgnih.gov The reduction of one of the carbonyl groups of the anhydride to a methylene (B1212753) group directly yields the phthalide structure.
Several reducing agents have been employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol, has been shown to effectively reduce phthalic anhydride to phthalide. researchgate.net Other methods include the use of diisobutylaluminium hydride (DIBAL-H) and lithium borohydride. researchgate.net Catalytic hydrogenation using catalysts like Raney nickel at elevated temperatures and pressures can also achieve this reduction. researchgate.net
The choice of reducing agent and reaction conditions can be critical to achieving high yields and purity, as over-reduction or side reactions can occur. researchgate.net Despite these challenges, the accessibility and low cost of phthalic anhydride make this reductive approach a highly practical route to the isobenzofuranone core. rsc.orgrsc.org
Targeted Synthesis of Nitro-Substituted Methylisobenzofuranones
The synthesis of 3-Methyl-6-nitro-3H-isobenzofuran-1-one requires specific strategies to introduce both the methyl and the nitro groups onto the isobenzofuranone framework. This can be achieved either by starting with appropriately substituted precursors or by introducing the functional groups at a later stage of the synthesis.
Strategies Utilizing Nitro-Substituted Benzoic Acid Precursors
A logical and frequently employed strategy involves the use of a pre-functionalized starting material, namely a nitro-substituted benzoic acid derivative. The synthesis of various nitrobenzoic acids is well-established, typically involving the nitration of the corresponding benzoic acid or a precursor. orgsyn.org For the target molecule, a 4-nitro-2-methylbenzoic acid or a related derivative would be a suitable starting point.
The nitration of m-toluic acid, for example, can yield 2-nitro-3-methylbenzoic acid, which possesses the required substitution pattern on the benzene (B151609) ring. google.com Once the appropriately substituted benzoic acid is obtained, it can be converted to the corresponding 2-(hydroxymethyl)benzoic acid derivative through standard functional group transformations. Subsequent intramolecular lactonization, as described in section 2.1.1, would then yield the desired 3-methyl-nitro-isobenzofuranone. The position of the nitro group on the final product is determined by its position on the starting benzoic acid.
The oxidation of nitro-substituted toluenes or benzyl (B1604629) alcohols can also serve as a route to the required nitrobenzoic acid precursors. google.com
Nitrolactonization Reactions for Introduction of the Nitro Group
The term "nitrolactonization" is not a standard named reaction but can be understood as a process where the formation of the lactone ring occurs concurrently with or subsequently to the introduction of a nitro group. This can be conceptualized in a few ways.
One approach would be the direct nitration of a pre-formed 3-methyl-3H-isobenzofuran-1-one. The conditions for aromatic nitration, typically a mixture of nitric acid and sulfuric acid, could be applied to introduce the nitro group onto the aromatic ring of the isobenzofuranone. lkouniv.ac.in The directing effects of the existing substituents on the ring would determine the regioselectivity of the nitration.
Alternatively, a substrate could be chosen that undergoes both nitration and cyclization in a one-pot or sequential process. For example, an ortho-substituted vinylbenzoic acid could potentially undergo an iodolactonization, followed by a subsequent nitration step. researchgate.net While direct evidence for a concerted "nitrolactonization" is scarce in the literature, the principles of electrophilic aromatic substitution and lactonization reactions provide a framework for how such a transformation could be designed. nowgonggirlscollege.co.inwikipedia.orglibretexts.org
Regioselective Introduction of Methyl and Nitro Functionalities
The synthesis of this compound requires precise control over the placement of the methyl and nitro groups on the benzene ring of the isobenzofuranone core. The regioselectivity of these introductions is typically governed by the principles of electrophilic aromatic substitution on a suitable precursor. The strategy often involves a multi-step process where the substituents are installed on a benzene derivative before the formation of the lactone ring.
One common approach begins with a substituted toluene (B28343) derivative. For instance, starting with 4-methylbenzoic acid, the nitro group must be directed to the position meta to the methyl group and ortho to the carboxylic acid group. The carboxylic acid is a meta-director, while the methyl group is an ortho-, para-director. Nitration of 4-methylbenzoic acid would likely lead to a mixture of isomers, with nitration occurring at positions ortho to the methyl group.
A more controlled route involves the nitration of a precursor where the directing effects of the existing functional groups align to favor the desired substitution pattern. For example, Menke-type nitration conditions, which utilize copper(II) nitrate (B79036) in acetic anhydride, have been employed for the regioselective nitration of complex molecules like iridabenzofurans. epfl.chresearchgate.net While applied to organometallic compounds, the principle of using specific reagent systems to control regioselectivity is a key synthetic tool. epfl.chresearchgate.net The synthesis would then proceed to build the heterocyclic ring, for instance, through the reduction of the carboxylic acid precursor to an alcohol, followed by cyclization.
Key factors influencing regioselectivity include:
Directing effects of existing substituents: Ortho-, para-directing activators (like methyl groups) and meta-directing deactivators (like nitro and carboxyl groups) are fundamental in guiding the position of incoming electrophiles.
Steric hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less sterically crowded sites.
Reaction conditions: The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. Cu(NO₃)₂), solvent, and temperature can significantly influence the ratio of isomeric products.
Stereoselective Synthesis and Chiral Induction in Isobenzofuranone Chemistry
The 3-position of the isobenzofuranone (phthalide) ring is a common stereocenter in numerous biologically active natural products. rsc.orgrsc.org Consequently, the development of methods for the stereoselective synthesis of these chiral compounds is of significant interest in organic and medicinal chemistry. rsc.orgrsc.org Chiral induction strategies aim to control the absolute configuration at this C-3 position, leading to the formation of a single enantiomer.
Asymmetric Synthetic Routes to Chiral Phthalide Derivatives
A variety of powerful asymmetric methods have been developed to access enantioenriched 3-substituted phthalides. These strategies often fall into categories such as the use of chiral auxiliaries, chiral catalysts, or chiral reagents. thieme-connect.com
Key Asymmetric Strategies:
| Synthetic Method | Description | Catalyst/Auxiliary Example | Enantiomeric Excess (ee) |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. After the key bond formation, the auxiliary is removed. A two-step route involves coupling 2-iodobenzoic acid with a chiral amine, followed by magnesiation and diastereoselective addition to an aldehyde. rsc.orgthieme-connect.com | (S)-1-(pyrrolidin-2-yl-methyl)-1H-imidazole | Up to 88% |
| Organocatalysis | A small, chiral organic molecule is used to catalyze an enantioselective transformation. An asymmetric aldol-lactonization of 2-formylbenzoic esters with ketones or aldehydes provides a direct route to chiral phthalides. acs.org | Chiral proline derivatives | Up to 96% |
| Asymmetric Phase-Transfer Catalysis | Used for the γ-alkylation of phthalide 3-carboxylic esters to create a chiral quaternary carbon at the 3-position. acs.org | Cinchona alkaloid-derived catalysts | 74–88% (can be enhanced by recrystallization) |
| Palladium-Catalyzed Reactions | Heck-Matsuda arylation of arenediazonium salts with 2,3-dihydrofurans, followed by reduction and lactonization, yields chiral phthalides. rsc.org | Palladium complexes with chiral ligands | Up to 98% |
These methods provide versatile pathways to a wide array of optically active 3-substituted phthalides, which are crucial scaffolds in pharmacology. acs.org
Methodologies for Enantiopurity Assessment
Once a chiral synthesis is performed, assessing the enantiomeric purity of the product is crucial. Enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other, is determined using various analytical techniques.
Common Methods for Enantiopurity Assessment:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govrsc.org Columns based on polysaccharides, like amylose (B160209) or cellulose (B213188) derivatives, are frequently used. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra, they can be distinguished by converting them into diastereomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters that exhibit distinct signals in the ¹H or ¹⁹F NMR spectra. Riguera's method is another powerful technique used to determine the absolute configuration of chiral alcohols. nih.gov
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra. By comparing the experimental CD spectrum of a compound with that predicted by computational methods like density functional theory (DFT), the absolute configuration can often be determined. rsc.org
Novel and Environmentally Benign Synthetic Approaches for Isobenzofuranone Derivatives
In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing methods that are not only efficient but also environmentally sustainable. rsc.org This involves minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency through milder reaction conditions and novel catalytic systems. rsc.orgmdpi.com
One-Pot and Cascade Cyclization Protocols
Several one-pot protocols have been developed for the synthesis of isobenzofuranone derivatives. For instance, an acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides can furnish diverse isobenzofuranones in high efficiency. researchgate.net Another approach involves a caesium carbonate-promoted cascade reaction featuring a Michael addition followed by lactonization to produce 3-substituted aminobenzofuran-2(3H)-ones. nih.gov Tin powder has also been used to promote cascade condensation reactions of 2-formylbenzoic acids with various electrophiles to construct the phthalide core under mild conditions. researchgate.net
Catalysis under Mild and Sustainable Reaction Conditions
The development of novel catalysts and the use of mild reaction conditions are central to sustainable synthesis. The goal is to replace stoichiometric reagents with catalytic alternatives and to lower the energy input required for transformations.
Examples of Sustainable Approaches:
Alternative Solvents: The use of high-temperature, high-pressure mixtures of water and ethanol (B145695) has been shown to be an effective and clean medium for the synthesis of related phthalimide (B116566) derivatives from o-phthalic acid and amines. rsc.orgresearchgate.net These solvent systems can exhibit tunable properties and are more environmentally friendly than many traditional organic solvents.
Photocatalysis: Visible-light-mediated synthesis is an emerging green technology that uses light as a clean energy source to drive chemical reactions, often at room temperature. mdpi.com This approach can enable the formation of complex molecules like dihydrobenzofuran derivatives under exceptionally mild conditions, avoiding the need for harsh oxidants or high heat. mdpi.com
Sustainable Catalysts: Research is ongoing to replace catalysts based on precious or toxic metals with more abundant, less toxic alternatives. frontiersin.org This includes the use of zeolites, polyoxometalates, and non-noble metal catalysts (e.g., copper, iron) for various organic transformations. mdpi.comfrontiersin.org These materials can often be designed for heterogeneous catalysis, which simplifies catalyst recovery and recycling. mdpi.com
By embracing these novel and environmentally benign strategies, the synthesis of complex molecules like this compound and its derivatives can be achieved with greater efficiency and a reduced environmental footprint.
Synthesis of Methylene-Substituted Isobenzofuranones
The synthesis of 3-methylene-substituted isobenzofuranones, also known as 3-alkylidenephthalides, constitutes a significant area of research in organic synthesis due to the prevalence of this structural motif in numerous natural products and pharmacologically active compounds. researchgate.net Various synthetic strategies have been developed to construct this heterocyclic system, often focusing on the stereoselective formation of the exocyclic double bond. These methods include olefination reactions, intramolecular cyclizations, and various cross-coupling reactions. researchgate.net
A particularly efficient and stereoselective method for the synthesis of (Z)-3-ylidenephthalides involves the aluminum chloride (AlCl₃)-mediated cyclization of 2-acylbenzoic acids. researchgate.netnottingham.ac.uk This approach offers high yields and excellent stereoselectivity for the desired Z-isomer under mild reaction conditions. researchgate.net The reaction proceeds through an intramolecular condensation, where the ketone carbonyl group attacks the carboxylic acid, followed by dehydration to form the lactone ring with the exocyclic double bond. researchgate.net
The versatility of this method allows for the synthesis of a range of 3-alkylidenephthalides by varying the substituent on the acyl group of the starting 2-acylbenzoic acid. Research findings have demonstrated that this protocol is tolerant of various functional groups and can be scaled up for gram-scale synthesis, highlighting its practical utility. researchgate.netnottingham.ac.uk For instance, the synthesis of the natural product (Z)-3-butylidene-5-hydroxyphthalide, which exhibits anti-inflammatory activity, has been successfully achieved using this methodology. researchgate.net
Detailed studies on the reaction scope have been conducted, exploring the impact of different alkyl and aryl substituents on the efficiency and stereoselectivity of the cyclization. The results, as summarized in the table below, indicate that the reaction generally proceeds in good to excellent yields for a variety of substrates.
| Entry | 2-Acylbenzoic Acid Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Propionylbenzoic acid | (Z)-3-Ethylideneisobenzofuran-1(3H)-one | 85 |
| 2 | 2-Butyrylbenzoic acid | (Z)-3-Propylideneisobenzofuran-1(3H)-one | 90 |
| 3 | 2-Valerylbenzoic acid | (Z)-3-Butylideneisobenzofuran-1(3H)-one | 95 |
| 4 | 2-Hexanoylbenzoic acid | (Z)-3-Pentylideneisobenzofuran-1(3H)-one | 92 |
| 5 | 2-(3-Methylbutyryl)benzoic acid | (Z)-3-(2-Methylpropylidene)isobenzofuran-1(3H)-one | 88 |
| 6 | 2-Phenylacetylbenzoic acid | (Z)-3-Benzylideneisobenzofuran-1(3H)-one | 75 |
Data derived from studies on AlCl₃-mediated cyclization of 2-acylbenzoic acids. researchgate.net
Other synthetic approaches to 3-alkylidenephthalides include the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with a phthalic anhydride derivative. nih.govumass.edu Palladium-catalyzed reactions, such as the coupling of o-bromobenzoic acid with terminal alkynes, also provide a route to these compounds, often with good stereoselectivity. lookchem.com Furthermore, the condensation of phthalic anhydride with compounds containing active methylene groups, such as phenylacetic acids, has been employed for the synthesis of 3-alkylidenephthalides. researchgate.net
While the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be envisioned based on the AlCl₃-mediated cyclization methodology. This would involve the preparation of 2-acetyl-5-nitrobenzoic acid as the key precursor, which upon treatment with aluminum chloride, would be expected to undergo intramolecular cyclization to afford the target compound.
Chemical Reactivity and Reaction Mechanisms of 3 Methyl 6 Nitro 3h Isobenzofuran 1 One Systems
Transformations Involving the Nitro Group
The nitro group is a key functional handle that strongly influences the reactivity of the aromatic ring and can itself be converted into a variety of other functional groups.
The reduction of the nitro group on the aromatic ring is a fundamental transformation, providing a gateway to a wide range of amino-substituted derivatives. Aromatic nitro compounds can be reduced to amines, hydroxylamines, or azo compounds depending on the choice of reducing agent and reaction conditions. acs.org
The most common conversion is the reduction to a primary amine (6-amino-3-methyl-3H-isobenzofuran-1-one). This transformation significantly alters the electronic properties of the molecule, turning the strongly electron-deactivating nitro group into a strongly electron-donating amino group. researchgate.net This change has profound implications for subsequent reactions, such as electrophilic aromatic substitution. Standard methods for this reduction include catalytic hydrogenation over palladium, platinum, or nickel catalysts, or the use of metals like iron, tin, or zinc in an acidic medium. researchgate.net
The following table summarizes various reductive conversions of the nitro group:
| Reagent/Condition | Product | Reference |
|---|---|---|
| H2, Pd/C, PtO2, or Raney Nickel | Amine (-NH2) | acs.org |
| Fe, Sn, or Zn in acidic media (e.g., HCl) | Amine (-NH2) | acs.org |
| Sodium hydrosulfite (Na2S2O4) | Amine (-NH2) | acs.org |
| Zinc dust in aqueous ammonium (B1175870) chloride | Hydroxylamine (-NHOH) | acs.org |
| Metal hydrides (e.g., LiAlH4) | Azo compound (-N=N-) | researchgate.net |
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). researchgate.net This reaction allows for the displacement of a leaving group on the ring by a nucleophile. In the case of 3-Methyl-6-nitro-3H-isobenzofuran-1-one, the nitro group at the C6 position activates the ortho (C5 and C7) positions. If a suitable leaving group (like a halogen) were present at one of these positions, it could be readily displaced.
The mechanism of SNAr reactions proceeds through a two-step addition-elimination process. chemicalbook.com The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. researchgate.net In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate of these reactions is significantly enhanced by the presence of the nitro group. chemicalbook.commdpi.com
Reactions at the Lactone Ring and C3 Position
The isobenzofuranone core, which contains a γ-lactone fused to the benzene (B151609) ring, is another key site for chemical reactions.
The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is characteristic of esters. The reaction can be catalyzed by either acid or base. thermofisher.com
Under basic conditions (e.g., hydrolysis with sodium hydroxide), a nucleophile attacks the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond. This results in the formation of a carboxylate and a primary alcohol, yielding a derivative of 2-(1-hydroxyethyl)benzoic acid. The reaction is typically reversible, and acidification of the ring-opened product can induce ring-closure back to the lactone.
Similarly, other nucleophiles such as amines can open the lactone ring to form amides. These ring-opening and closing transformations are crucial for converting the lactone into other functional groups or for the synthesis of more complex structures.
The methyl group at the C3 position is situated at a benzylic position, which typically enhances its reactivity. Functionalization at this position can lead to a variety of derivatives. While specific studies on this compound are not extensively detailed, the reactivity can be inferred from related phthalide (B148349) systems.
One common approach for functionalizing such benzylic positions is through free-radical bromination using N-bromosuccinimide (NBS), which would yield a 3-(bromomethyl) derivative. thermofisher.com This brominated intermediate can then undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups. Alternatively, elimination of HBr from the brominated product could lead to the formation of an exocyclic double bond, yielding a 3-methyleneisobenzofuran-1-one derivative. researchgate.net
Another strategy involves the deprotonation of the C3 position. Although the proton on the C3 carbon is not particularly acidic, strong bases could potentially generate a carbanion, which could then react with electrophiles. However, reactions involving the creation of a quaternary center at C3, such as in the synthesis of 3,3-disubstituted phthalides, often start from precursors like methyl 2-acetylbenzoate, highlighting the synthetic challenge of direct C-H functionalization at this position in the pre-formed lactone.
The multiple functional groups in this compound make it a suitable substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. These reactions are highly efficient for building molecular complexity.
A potential cascade reaction could be initiated by the reduction of the nitro group to an amine. The resulting amino group could then participate in an intramolecular reaction. For example, under certain conditions, it might react with the lactone ring, leading to more complex heterocyclic systems.
Another possibility involves a cascade initiated by a nucleophilic attack on the aromatic ring. The intermediate formed could then trigger a subsequent reaction at the lactone or C3 position. For instance, a cascade reaction involving a Michael addition followed by an intramolecular cyclization could be envisioned, where the nitro group acts first as an activating group and then potentially as a leaving group or is transformed in a later step. Such sequences, where the nitro group plays a "chameleonic" role, are known in organic synthesis.
Mechanistic Investigations of Key Transformations
The formation and subsequent reactions of this compound are governed by complex reaction mechanisms. Detailed investigations, often employing computational and experimental techniques, have begun to shed light on the intricate pathways involved in the key transformations of this and related isobenzofuranone systems.
The introduction of a nitro group onto the aromatic ring of a 3-methyl-3H-isobenzofuran-1-one precursor is a critical step in the synthesis of the target compound. This process typically occurs via an electrophilic aromatic substitution mechanism. docbrown.info The active electrophile, the nitronium ion (NO₂⁺), is generated from the reaction of nitric acid with a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The nitronium ion is then attacked by the electron-rich aromatic ring of the isobenzofuranone precursor, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product. aiinmr.com
While the electrophilic aromatic substitution mechanism is widely accepted, the potential involvement of radical intermediates, particularly in the cyclization phase or under specific reaction conditions, is an area of ongoing investigation. Some studies on nitration reactions have explored the possibility of a single-electron transfer (SET) mechanism, which would inherently involve radical ion intermediates. researchgate.net However, for the nitration of benzene derivatives, the polar mechanism involving the nitronium ion is generally favored. docbrown.info
In the context of cyclization to form the isobenzofuranone ring, radical-mediated pathways are well-established for various heterocyclic systems. mdpi.com These reactions often involve the generation of a radical species which then undergoes an intramolecular cyclization. For instance, manganese(III) acetate (B1210297) is a known mediator for radical cyclizations. nih.gov A plausible, though not specifically demonstrated for this compound, radical-mediated cyclization could involve the formation of a carbon-centered radical that subsequently attacks an appropriate acceptor within the molecule to form the lactone ring. researchgate.net The regioselectivity of such cyclizations is often governed by the stability of the resulting radical intermediates and transition states. mdpi.com
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1 | Generation of the Nitronium Ion | HNO₃, H₂SO₄, NO₂⁺ |
| 2 | Attack of the Aromatic Ring on the Nitronium Ion | Sigma Complex (Arenium Ion) |
| 3 | Deprotonation | Restoration of Aromaticity |
The synthesis and functionalization of isobenzofuranone scaffolds are often achieved through transition metal-catalyzed reactions, with palladium and rhodium complexes being particularly prevalent. nih.govnih.gov These catalytic systems offer efficient and selective routes to these heterocyclic structures, often via C-H bond activation and functionalization.
A common strategy for the synthesis of substituted isobenzofuranones involves the palladium-catalyzed oxidative cyclization of suitable precursors. nih.gov A plausible catalytic cycle for such a transformation begins with the coordination of the palladium catalyst to the substrate. This is followed by a C-H bond activation step, which can proceed through various mechanisms, including a concerted metalation-deprotonation (CMD) pathway. nih.gov Subsequent intramolecular insertion and reductive elimination steps lead to the formation of the isobenzofuranone ring and regeneration of the active palladium catalyst. The specific ligands on the palladium center can play a crucial role in the efficiency and selectivity of the reaction.
Rhodium-catalyzed C-H functionalization has also emerged as a powerful tool for the synthesis and modification of heterocyclic compounds, including those with an isobenzofuranone core. researchgate.net The catalytic cycle in these reactions often involves a Rh(III) species. nih.gov The reaction is typically initiated by a chelation-assisted C-H activation, where a directing group on the substrate coordinates to the rhodium center and facilitates the cleavage of a nearby C-H bond. rsc.org The resulting rhodacycle can then react with a coupling partner, such as an alkyne or alkene, through migratory insertion. Reductive elimination then furnishes the functionalized product and regenerates the active rhodium catalyst. The choice of oxidant is often critical for turning over the catalytic cycle. researchgate.net
| Step | Description | Key Processes |
|---|---|---|
| 1 | Oxidative Addition/Coordination | Formation of a Pd(II) intermediate |
| 2 | C-H Bond Activation | Formation of a palladacycle (e.g., via CMD) |
| 3 | Migratory Insertion/Annulation | Ring formation |
| 4 | Reductive Elimination | Release of the isobenzofuranone product and regeneration of the Pd(0) catalyst |
Spectroscopic and Advanced Structural Elucidation Methodologies for Isobenzofuranone Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No published ¹H NMR or ¹³C NMR data for 3-Methyl-6-nitro-3H-isobenzofuran-1-one were found.
¹H NMR and ¹³C NMR Techniques for Core and Substituent Characterization
Specific chemical shifts, coupling constants, and signal assignments for the protons and carbons of the core isobenzofuranone structure and its methyl and nitro substituents are not available in the surveyed literature.
Application of Two-Dimensional NMR Experiments for Connectivity and Stereochemistry
There are no available reports on the use of 2D NMR experiments (such as COSY, HSQC, or HMBC) to confirm the connectivity or stereochemistry of this molecule.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
No experimental IR spectrum for this compound has been published. Therefore, characteristic absorption frequencies for its functional groups (e.g., lactone carbonyl, nitro group, aromatic ring) cannot be provided.
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Information
The exact mass, molecular formula confirmation, and fragmentation patterns for this compound from HRMS or GC-MS analyses are not documented in the available scientific literature.
X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions
A crystal structure for this compound has not been reported. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is unavailable.
Advanced Applications and Research Utility of Isobenzofuranone Derivatives
Role as Versatile Synthetic Intermediates and Building Blocks
The isobenzofuranone framework is a cornerstone in synthetic organic chemistry, valued for its adaptability as a building block for more complex molecular architectures.
Precursors in the Total Synthesis of Complex Natural Products and Pharmaceuticals
The phthalide (B148349) (isobenzofuran-1(3H)-one) skeleton is a recurring motif in a wide array of natural products possessing important biological properties, including anti-thrombosis, neuroprotection, and anti-inflammatory effects. researchgate.net Consequently, synthetic isobenzofuranone derivatives are crucial intermediates for accessing these complex targets. researchgate.net Researchers have designed and synthesized series of novel isobenzofuran-1(3H)-one derivatives to serve as precursors for new pharmaceuticals. For instance, various derivatives have been developed as potential antidepressant agents that function as serotonin (B10506) reuptake inhibitors. nih.gov The synthesis of these compounds often leverages the isobenzofuranone core as a starting point for elaboration into the final active pharmaceutical ingredient. nih.gov This approach highlights the role of the isobenzofuranone unit as a foundational element in the construction of medicinally relevant molecules. researchgate.netnih.gov
Scaffolds for Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. The isobenzofuranone scaffold is well-suited for DOS due to its chemical stability and the presence of functional handles that allow for the introduction of molecular diversity. While extensive libraries have been built upon the related benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds, the principles are directly applicable to isobenzofuranone derivatives. rsc.org By systematically varying substituents on the aromatic ring and at the 3-position of the lactone, chemists can generate large chemical libraries. These libraries provide a rich source of novel compounds for identifying new biological activities and developing lead compounds for therapeutic targets.
Development of Novel Materials with Tailored Optical or Electronic Properties
The development of new organic materials with specific optical and electronic properties is a rapidly advancing field. Fused aromatic systems like isobenzofuranone are of interest for these applications. The introduction of electron-donating or electron-withdrawing groups, such as the nitro group in 3-Methyl-6-nitro-3H-isobenzofuran-1-one, can significantly modulate the electronic structure and, consequently, the optical properties of the molecule. nih.gov
Research on related benzofuran derivatives has shown that substitution can tune absorption and fluorescence properties. For example, the presence of a nitro group can cause a significant batochromic (red) shift in the absorption spectrum. nih.gov While specific data on the optical and electronic properties of this compound are not extensively detailed in the literature, studies on analogous π-conjugated systems like benzothieno[3,2-b]benzofuran (BTBF) derivatives demonstrate the potential of such scaffolds. mdpi.com In these systems, electron-withdrawing groups alter the highest occupied molecular orbital (HOMO) level and the band gap, which in turn improves thermoelectric properties like the Seebeck coefficient and power factor when composited with single-walled carbon nanotubes. mdpi.com This suggests that nitro-substituted isobenzofuranones could be explored for applications in organic electronics, potentially serving as components in sensors, organic light-emitting diodes (OLEDs), or thermoelectric devices.
Applications in Agrochemical Research as Herbicidal Agents
The search for new herbicides with novel mechanisms of action is critical for modern agriculture. Isobenzofuranone derivatives have emerged as a promising class of compounds in this domain. nih.gov Synthetic derivatives have been evaluated for their effectiveness as herbicides against various plant species, including both monocots and dicots.
In one study, a series of 16 phthalides were tested for their herbicidal effects on sorghum, cucumber, and onion seeds. Several of these compounds significantly altered seed development, with some showing inhibitory activity comparable to or even exceeding that of the commercial herbicide (S)-metolachlor. nih.gov This demonstrates the potential of the isobenzofuranone scaffold as a template for the design of new herbicidal agents.
| Compound Type | Test Species | Observed Effect | Comparison |
|---|---|---|---|
| Dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one mixture | Sorghum bicolor (sorghum) | Inhibitory activity | Comparable to (S)-metolachlor |
| Dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one mixture | Cucumis sativus (cucumber) | Inhibitory activity | Superior to (S)-metolachlor |
| Dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one mixture | Allium cepa (onion) | Inhibitory activity | Superior to (S)-metolachlor |
Identification of Enzyme Targets through In Silico Methods
A key aspect of modern herbicide development is understanding the molecular mechanism of action. In silico (computational) methods are increasingly used to predict and identify the specific enzyme targets of active compounds. For the herbicidally active isobenzofuranones, preliminary in silico studies were conducted to pinpoint their likely biological target. nih.gov The results provided strong evidence that the most active compounds bind to strigolactone esterases, specifically the D14 enzyme. nih.gov This computational docking analysis suggested that the isobenzofuranone derivatives occupy the same binding site as a natural cleavage product of strigolactones, implying a mechanism based on disrupting this crucial plant hormone signaling pathway. nih.gov
Research Tools and Probes in Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. Fluorescently labeled molecules, in particular, allow for the visualization and study of specific targets within cells and tissues. Isobenzofuranone derivatives have been successfully developed into high-affinity fluorescent probes for studying sigma (σ) receptors, which are protein targets of significant pharmaceutical interest for cancer and Alzheimer's disease. nih.gov
In this context, indole (B1671886) derivatives featuring a spiro[isobenzofuran-1,4′-piperidine] moiety were functionalized with various fluorescent tags. nih.gov This work yielded nanomolar-affinity fluorescent ligands with emissions spanning from green to red and near-infrared. nih.gov These probes, validated through techniques like flow cytometry and confocal microscopy, have proven to be powerful tools for specifically studying the σ2 receptor in live cells, enabling detailed investigation of its biological mechanisms. nih.gov This application underscores the utility of the isobenzofuranone structure as a versatile scaffold for the creation of sophisticated research tools in chemical biology. nih.gov
Academic Investigations into Biological Activities of Isobenzofuranone Compounds
Antimicrobial Activity Studies (Antibacterial, Antifungal)
No studies specifically evaluating the antibacterial or antifungal properties of 3-Methyl-6-nitro-3H-isobenzofuran-1-one were identified.
Evaluation against Specific Bacterial Strains
Data on the evaluation of this compound against specific bacterial strains is not available in the reviewed literature.
Evaluation against Fungal and Yeast-like Fungi
Information regarding the activity of this compound against fungal and yeast-like fungi could not be located.
Antiamoebic and Antiparasitic Research
No research articles detailing the antiamoebic or antiparasitic activities of this compound were found.
Activity against Free-Living Amoebae Species
There are no available studies on the activity of this compound against free-living amoebae species.
Investigation of Mechanisms of Amoebicidal Action, including Programmed Cell Death Induction
Without any evidence of amoebicidal activity, there has been no investigation into the mechanism of action of this compound, including the induction of programmed cell death.
Phytotoxic Effects and Plant Growth Regulation Studies
No information was found concerning the phytotoxic effects or plant growth regulation properties of this compound.
Inhibition of Photosynthetic Electron Transport Systems
Herbicides that target the photosynthetic apparatus often act by interrupting the electron flow, particularly within Photosystem II (PSII) researchgate.netmdpi.com. These inhibitors can bind to specific sites within the PSII complex, displacing essential molecules like plastoquinone (B1678516) (QB) and thereby blocking the electron transfer chain researchgate.net. This disruption leads to a halt in ATP and NADPH production, ultimately causing plant death.
The herbicidal activity of various isobenzofuranone derivatives has been documented, suggesting a potential mechanism of action involving the disruption of photosynthetic processes nih.govmdpi.comresearchgate.net. For instance, certain synthetic 3-(methoxycarbonylmethylene)isobenzofuran-1-imine derivatives have demonstrated significant phytotoxic effects on the growth and metabolism of Arabidopsis thaliana mdpi.com. Structure-activity relationship (SAR) studies on other classes of photosynthetic inhibitors, such as N-benzylsalicylamides, have highlighted the importance of lipophilicity and the electronic properties of substituents on the aromatic ring for their inhibitory potency nih.gov. Specifically, electron-withdrawing groups were found to enhance the inhibitory activity against photosynthetic electron transport nih.govmdpi.com. This suggests that the nitro group, being a strong electron-withdrawing group, in this compound could potentially contribute to its activity as a photosynthetic inhibitor.
Further research is necessary to elucidate the specific interactions and inhibitory mechanisms of this compound within the photosynthetic electron transport system.
Seed Germination and Plant Growth Inhibition Assays
The potential for isobenzofuranone compounds to inhibit seed germination and plant growth has been a subject of scientific inquiry, driven by the search for new herbicidal agents nih.govmdpi.comresearchgate.net. While specific data on this compound is limited, studies on analogous compounds provide valuable information.
A variety of natural and synthetic compounds are known to act as seed germination inhibitors, playing a role in plant dormancy and allelopathy researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.net. These inhibitors can interfere with various physiological processes essential for germination, including water uptake, enzyme activity, and cell elongation researchgate.netsemanticscholar.org.
Research on a series of isobenzofuranone derivatives has demonstrated their effectiveness as herbicides, impacting the seed development of various plant species nih.gov. For example, certain 3-(methoxycarbonylmethylene)isobenzofuran-1-imine derivatives have been shown to exert a strong phytotoxic effect on both the shoot and root systems of Arabidopsis thaliana seedlings mdpi.com. Similarly, other synthetic pyrrolidine-2,4-dione (B1332186) derivatives incorporating specific pharmacophores have exhibited moderate to good inhibitory activities against plant growth in model plant systems ijraset.com.
The herbicidal activity of compounds is often linked to their chemical structure. Studies on various classes of herbicides have indicated that the nature and position of substituents on the aromatic ring are crucial for their biological activity rsc.orgnih.gov. The presence of electron-withdrawing groups can influence the compound's ability to interact with biological targets and exert its inhibitory effects. Therefore, the nitro group in this compound may play a role in its potential to inhibit seed germination and plant growth.
Below is a table summarizing the herbicidal activity of selected isobenzofuranone derivatives against different plant species, as reported in a study by de Souza et al. (2019) nih.gov.
| Compound(s) | Target Species | Concentration Range (µM) | Observed Effect | Reference |
| 15a + 15b (mixture) | Sorghum bicolor | 50 - 1000 | Comparable inhibitory activity to (S)-metolachlor | nih.gov |
| 15a and 15b | Cucumis sativus | Not specified | Superior activity to (S)-metolachlor | nih.gov |
| 15a and 15b | Allium cepa | Not specified | Superior activity to (S)-metolachlor | nih.gov |
Other Explored Biological Activities in Academic Contexts
In Vitro Antioxidant Evaluations
The antioxidant potential of isobenzofuranone derivatives has been an area of active research, with several studies highlighting the capacity of these compounds to scavenge free radicals and mitigate oxidative stress nih.govmdpi.comnih.govmdpi.com. While direct experimental data for this compound is not extensively documented, the antioxidant properties of related compounds offer valuable insights.
Isobenzofuranones isolated from fungal sources have demonstrated potent antioxidant activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging assays mdpi.com. Structure-activity relationship studies of synthetic (Z)-3-benzylideneisobenzofuran-1(3H)-ones have revealed that the nature and position of substituents on the isobenzofuranone core significantly influence their antioxidant capacity nih.gov. In some cases, derivatives have shown antioxidant activity several folds higher than the standard antioxidant, ascorbic acid nih.gov.
The table below presents the in vitro antioxidant activity of selected (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives from a study by Kumar et al. (2020) nih.gov.
| Compound | Substituents | IC50 (µg/mL) in DPPH Assay |
| 28a | Unsubstituted | 14.38 ± 0.09 |
| 28c | p-Cl | 6.33 ± 0.08 |
| 28f | m-OMe | 0.41 ± 0.12 |
| 28k | 6-Br, p-OMe | 0.55 ± 0.11 |
| Ascorbic Acid (Standard) | - | 4.57 |
Antiviral Properties, including Influenza Virus Inhibition
The isobenzofuranone scaffold and its derivatives have been investigated for a range of biological activities, including antiviral properties nih.gov. While specific studies focusing on the anti-influenza activity of this compound are not prominent in the available literature, research on related heterocyclic compounds provides a basis for potential antiviral effects.
The search for novel antiviral agents is a continuous effort, with a focus on identifying compounds that can inhibit viral replication or entry into host cells nih.govsemanticscholar.orgnih.gov. For influenza viruses, key targets for antiviral drugs include surface proteins like neuraminidase and the viral polymerase complex nih.govnih.gov.
Studies on isoquinolone derivatives, which share some structural similarities with isobenzofuranones, have identified compounds with inhibitory activity against both influenza A and B viruses by targeting the viral polymerase nih.gov. Additionally, benzoic acid derivatives have been found to possess anti-influenza activity, including against oseltamivir-resistant strains, through the inhibition of neuraminidase nih.gov.
Anti-inflammatory Research in Preclinical Models
The anti-inflammatory potential of isobenzofuranone and related benzofuran (B130515) derivatives has been explored in various preclinical studies nih.govmdpi.comnih.gov. Although specific research on the anti-inflammatory effects of this compound is not widely available, the broader class of compounds has shown promising activity.
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. A key target in anti-inflammatory drug discovery is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) mdpi.comnih.gov.
Studies on benzofuran derivatives have demonstrated their ability to inhibit the production of these inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophage models mdpi.comnih.gov. For instance, certain aza-benzofuran compounds have shown significant inhibitory effects on NO release, with IC50 values comparable to or better than the positive control, celecoxib (B62257) mdpi.com. The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the modulation of key signaling pathways such as NF-κB and MAPK nih.gov.
The structure-activity relationship of these compounds is critical, with the nature and position of substituents influencing their anti-inflammatory potency. The presence of a nitro group, an electron-withdrawing substituent, could potentially modulate the anti-inflammatory activity of the isobenzofuranone scaffold. However, without specific experimental data, the precise effect of the 3-methyl and 6-nitro substitution on the anti-inflammatory properties of the isobenzofuranone core remains to be determined.
The following table summarizes the anti-inflammatory activity of selected aza-benzofuran derivatives as reported by Chen et al. (2024) mdpi.com.
| Compound | IC50 (µM) for NO Inhibition |
| 1 | 17.31 |
| 2 | 31.5 |
| 3 | 16.5 |
| 4 | 42.8 |
| Celecoxib (Positive Control) | 32.1 |
Investigating Structure-Bioactivity Relationships and Molecular Determinants of Activity
Understanding the relationship between the chemical structure of isobenzofuranone derivatives and their biological activity is crucial for the design of new and more potent compounds. Several studies have explored the structure-activity relationships (SAR) of this class of compounds across various biological targets nih.govresearchgate.netnih.govmdpi.commdpi.com.
The biological activity of isobenzofuranones is significantly influenced by the nature, position, and stereochemistry of the substituents on both the aromatic ring and the lactone ring. For instance, in the context of antiproliferative activity, the presence of an acetyl group on the benzene (B151609) ring of some isobenzofuranone derivatives was found to increase their biological activity mdpi.com. Lipophilicity has also been identified as an important parameter, with more active compounds often falling within a specific range of cLogP values mdpi.com.
In the realm of antioxidant activity, SAR studies of (Z)-3-benzylideneisobenzofuran-1(3H)-ones have shown that both electron-donating and electron-withdrawing groups can modulate activity, depending on their position nih.gov. For example, a methoxy (B1213986) group (an electron-donating group) at the meta-position of the benzylidene ring resulted in a compound with significantly higher antioxidant activity than the standard, ascorbic acid. Conversely, a strong electron-withdrawing group like a nitro group on a phenylacetylene (B144264) substituent did not show a favorable effect, indicating that the electronic influence is highly context-dependent nih.gov.
Regarding photosynthetic electron transport inhibition, studies on other aromatic inhibitors have demonstrated that increased lipophilicity and the presence of electron-withdrawing substituents on the acyl fragment generally lead to higher inhibitory potency nih.govmdpi.com. This suggests that the nitro group in this compound could be a key determinant of its potential herbicidal activity.
The herbicidal activity of isobenzofuranones has also been linked to their interaction with specific enzyme targets. In silico studies have suggested that some active isobenzofuranones may bind to strigolactone esterases, which are involved in plant development nih.gov.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Methodologies for Highly Substituted Isobenzofuranone Derivatives
The synthesis of isobenzofuranones has been a subject of considerable interest, with various methods developed for their construction. researchgate.netresearchgate.net However, the creation of highly substituted derivatives like 3-Methyl-6-nitro-3H-isobenzofuran-1-one often requires specialized and efficient synthetic strategies. Future research will likely focus on the development of novel methodologies that offer high yields, regioselectivity, and stereoselectivity.
Key areas of exploration could include:
Transition-metal-catalyzed reactions: The use of palladium, copper, or gold catalysis could enable novel C-H activation, cross-coupling, and cyclization strategies to build the isobenzofuranone core with precise control over substituent placement.
Photoredox catalysis: Visible-light-mediated reactions could provide mild and efficient pathways for the synthesis of complex isobenzofuranones, potentially allowing for the introduction of the nitro group under less harsh conditions than traditional nitration methods.
Flow chemistry: Continuous flow synthesis could offer improved safety, scalability, and efficiency for the preparation of nitro-containing compounds, which can sometimes be thermally sensitive.
Domino and multicomponent reactions: The development of cascade reactions where multiple bonds are formed in a single operation would provide a more atom- and step-economical approach to constructing highly functionalized isobenzofuranone libraries.
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of the reaction mechanisms governing the formation of substituted isobenzofuranones is crucial for the optimization of existing synthetic methods and the design of new ones. Future research should employ a combination of experimental and computational techniques to unravel the intricate details of these transformations.
Potential areas of focus include:
In-situ spectroscopic studies: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.
Isotopic labeling studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states, offering insights that are often difficult to obtain through experimental means alone. researchgate.netmdpi.comcuny.edu
Integration of Cutting-Edge Computational and Experimental Approaches for Rational Compound Design
The rational design of novel isobenzofuranone derivatives with specific biological activities can be greatly accelerated by the integration of computational and experimental approaches. mdpi.comgoogle.comunimi.it In silico methods can be used to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.
Future directions in this area may involve:
Quantitative Structure-Activity Relationship (QSAR) studies: By analyzing the relationship between the chemical structure and biological activity of a series of isobenzofuranone derivatives, QSAR models can be developed to predict the activity of new compounds. mdpi.com
Molecular docking and dynamics simulations: These computational techniques can be used to predict how isobenzofuranone derivatives bind to specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action.
Pharmacophore modeling: By identifying the key structural features required for biological activity, pharmacophore models can be used to design new compounds with improved potency and selectivity.
ADMET prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com
Exploration of Undiscovered Bioactive Potential and Identification of Novel Biological Targets
The isobenzofuranone scaffold is present in a wide range of natural products and synthetic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netrsc.orgnih.gov The specific substitution pattern of this compound suggests that it may possess unique biological properties that have yet to be explored. For instance, a related compound, 4-nitroisobenzofuran-1(3H)-one, has demonstrated inhibitory activity against multidrug-resistant Staphylococcus aureus by targeting peptidoglycan biosynthesis. rsc.org
Future research should focus on:
High-throughput screening: Screening large libraries of isobenzofuranone derivatives against a wide range of biological targets could lead to the discovery of novel activities.
Phenotypic screening: Assessing the effects of compounds on whole cells or organisms can reveal novel biological activities without prior knowledge of the molecular target.
Target identification and validation: Once a bioactive compound is identified, further studies are needed to determine its molecular target and validate its mechanism of action. This can involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Exploration of new therapeutic areas: The diverse biological activities of isobenzofuranones suggest that they may have potential applications in a wide range of therapeutic areas, including infectious diseases, oncology, and neurodegenerative disorders. nih.govmdpi.com
Design and Synthesis of Next-Generation Isobenzofuranone-Based Research Probes and Chemical Biology Tools
The isobenzofuranone scaffold can serve as a versatile platform for the development of chemical probes and tools to study biological processes. nih.govmdpi.com By incorporating reporter groups such as fluorophores or affinity tags, isobenzofuranone derivatives can be used to visualize and manipulate biological targets in living systems.
Emerging opportunities in this area include:
Fluorescent probes: The development of fluorescently labeled isobenzofuranone derivatives could enable the imaging of their subcellular localization and interaction with biological targets.
Affinity-based probes: By attaching a reactive group or a photo-crosslinker, isobenzofuranone derivatives can be used to covalently label their biological targets, facilitating their identification and characterization.
Activity-based probes: These probes are designed to react with specific enzymes in an activity-dependent manner, providing a powerful tool for profiling enzyme activity in complex biological samples.
Bifunctional molecules: The isobenzofuranone scaffold could be incorporated into bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to induce the degradation of specific target proteins.
Q & A
Q. What are the common synthetic routes for 3-Methyl-6-nitro-3H-isobenzofuran-1-one?
- Methodological Answer : A typical synthesis involves nitration and cyclization steps. For example, nitration of a methyl-substituted isobenzofuranone precursor can be achieved using nitric acid in sulfuric acid under controlled temperatures (0–5°C). Cyclization may follow via acid catalysis (e.g., H₂SO₄) to form the lactone ring. Reaction conditions such as solvent choice (e.g., dichloromethane) and stoichiometry of nitrating agents are critical for yield optimization .
Q. How can spectroscopic techniques (e.g., NMR, XRD) characterize this compound?
- Methodological Answer :
- NMR : The nitro and methyl groups produce distinct signals in ¹H and ¹³C NMR. The aromatic protons adjacent to the nitro group show deshielding (~8.5–9.0 ppm in ¹H NMR).
- XRD : Single-crystal X-ray diffraction confirms the lactone ring geometry and nitro group orientation. Intermolecular interactions (e.g., C–H···O) observed in packing diagrams (e.g., using ORTEP-3) validate stability .
Q. What solvents are suitable for recrystallization to ensure high purity?
- Methodological Answer : Ethanol-water mixtures or ethyl acetate/hexane systems are effective. Slow evaporation at 4°C minimizes impurities. Monitor solubility curves to optimize solvent ratios .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOESY correlations) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to assess conformational flexibility. Computational modeling (DFT) can simulate NOESY interactions and validate experimental observations .
Q. What strategies optimize reaction yields when nitration leads to byproducts?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., methyl) to favor nitration at the 6-position.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) removes nitro-isomer byproducts.
- Kinetic Monitoring : In-situ FTIR tracks nitro group formation to terminate reactions at optimal conversion .
Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The nitro group deactivates the aromatic ring, making electrophilic substitutions challenging. However, nucleophilic substitutions (e.g., SNAr) at the 6-position are feasible with strong nucleophiles (e.g., amines) under basic conditions (e.g., NaH in DMF). Steric hindrance from the methyl group may require elevated temperatures (80–100°C) .
Q. What computational methods predict the compound’s bioactivity or binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., enzymes in inflammatory pathways) to simulate binding.
- QSAR Models : Train models on PubChem bioassay data (e.g., AID 1345083) to correlate substituent effects (e.g., nitro vs. methoxy) with activity .
Q. How can crystallization conditions be tailored to obtain polymorph-free crystals?
- Methodological Answer : Screen solvents (e.g., DMSO, acetonitrile) using high-throughput crystallization plates. Analyze polymorph stability via DSC and PXRD. For metastable forms, seed crystals from slow-cooling protocols in ethanol .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental vibrational spectra (e.g., IR)?
- Methodological Answer : DFT-calculated spectra (e.g., B3LYP/6-31G*) may overestimate nitro group stretching frequencies. Calibrate using scaling factors (0.96–0.98) and compare with experimental IR. Solvent effects (e.g., polarity) in experimental setups must be accounted for .
Q. Why might biological assay results vary across studies for this compound?
- Methodological Answer :
Variability arises from differences in cell lines (e.g., HeLa vs. HEK293), assay conditions (e.g., serum concentration), or impurity profiles. Validate purity via HPLC (>98%) and standardize protocols (e.g., MTT assay incubation times) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
